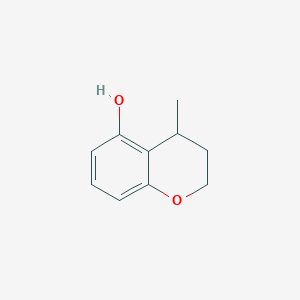

4-Methylchroman-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

4-methyl-3,4-dihydro-2H-chromen-5-ol |

InChI |

InChI=1S/C10H12O2/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-4,7,11H,5-6H2,1H3 |

InChI Key |

PVIPSHPCPUUXDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCOC2=CC=CC(=C12)O |

Origin of Product |

United States |

Ii. Isolation and Structural Characterization of 4 Methylchroman 5 Ol and Natural Analogs

Discovery and Source Identification in Biological Systems

The identification of these chroman derivatives as natural products has solidified their importance in the field of chemical biology. Their presence in endophytic fungi, particularly those associated with marine environments, highlights the unique biosynthetic capabilities of these organisms.

Endophytic fungi of the genus Cladosporium have been identified as a key source of 4-methylchroman-5-ol and its analogs. nih.govnih.gov Cladosporium is one of the largest and most widespread genera of dematiaceous hyphomycetes, found in a vast array of environments. nih.gov Marine-associated species, in particular, have garnered significant interest for their production of a wide range of metabolites. nih.gov

For instance, the endophytic fungus Cladosporium sp. OUCMDZ-302, isolated from the mangrove plant Excoecaria agallocha in Wenchang, Hainan, China, has been shown to produce a variety of chroman derivatives. nih.govnih.gov Similarly, Cladosporium sp. JJM22, an endophyte from the mangrove Ceriops tagal in the South China Sea, has also yielded these types of compounds. nih.govresearchgate.net The isolation process typically involves the cultivation of the fungal strain, followed by extraction of the fermentation products and subsequent chromatographic separation to purify the individual compounds. nih.govisciii.es

The characterization of this compound and its related compounds as natural products underscores their biogenic origin. mdpi.com These molecules are part of a broader class of polyketides, which are synthesized by a wide variety of organisms, including fungi. nih.govmdpi.com The discovery of these compounds from endophytic fungi associated with mangrove plants suggests a potential symbiotic relationship, where the fungus may produce these metabolites for defensive or other ecological purposes. nih.gov The continued exploration of such unique ecological niches is expected to unveil further novel natural products. nih.gov

Isolation from Endophytic Fungi (e.g., Cladosporium sp.)

Elucidation of Absolute and Relative Configurations

A critical aspect of characterizing natural products is the determination of their stereochemistry—the precise three-dimensional arrangement of their atoms. This is particularly important for chroman derivatives, which often possess multiple chiral centers.

The absolute and relative configurations of these chroman analogs have been elucidated through a combination of spectroscopic techniques and quantum chemical calculations. nih.gov For example, the relative configuration of (–)-trans-4-methoxy-2-methylchroman-5-ol was determined based on spectroscopic data. nih.gov

To establish the absolute configuration of a related compound, (2S,4S)-4-methoxy-2-methylchroman-5-ol, researchers employed quantum chemical electronic circular dichroism (ECD) calculations. nih.gov The experimentally measured ECD spectrum of the isolated compound was found to be consistent with the calculated spectrum for the (2S,4S) isomer, thus confirming its absolute stereochemistry. nih.gov The similar specific rotation values between (2S,4S)-4-methoxy-2-methylchroman-5-ol and another analog, (2S,4S)-2-methylchroman-4,5-diol, suggested that they share the same absolute configuration. nih.gov This meticulous work is essential for the unambiguous identification and potential future synthesis of these natural products. researchgate.net

Data Tables

Table 1: Isolation of this compound Analogs from Cladosporium sp.

| Compound Name | Fungal Strain | Host Plant | Location |

| (2S,4S)-4-Methoxy-2-methylchroman-5-ol | Cladosporium sp. OUCMDZ-302 | Excoecaria agallocha | Wenchang, Hainan, China |

| (2R,4R)-3,4-Dihydro-4-methoxy-2-methyl-2H-1-benzopyran-5-ol | Cladosporium sp. JJM22 | Ceriops tagal | South China Sea, China |

| (2S,3S,4R)-2-Methylchroman-3,4,5-triol | Cladosporium sp. OUCMDZ-302 | Excoecaria agallocha | Wenchang, Hainan, China |

| (2S,4S)-2-Methylchroman-4,5-diol | Cladosporium sp. OUCMDZ-302 | Excoecaria agallocha | Wenchang, Hainan, China |

| (2R,4S)-2,3-Dihydro-2-methyl-benzopyran-4,5-diol | Cladosporium sp. JJM22 | Ceriops tagal | South China Sea, China |

Iv. Advanced Analytical Techniques for Characterizing 4 Methylchroman 5 Ol Structures

Spectroscopic Characterization

Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information on the connectivity of atoms and the nature of the chemical bonds within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. hebmu.edu.cn By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For chromanol and coumarin (B35378) derivatives, ¹H NMR spectra show characteristic signals for aromatic protons, methoxy (B1213986) groups, and protons on the heterocyclic ring. researchgate.net For example, in coumarin derivatives, the olefinic protons H-3 and H-4 typically appear as doublets in the regions of δ 6.22 and δ 7.64, respectively. researchgate.net

¹³C NMR: A ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule and provides insight into their chemical environment (e.g., alkyl, olefinic, aromatic, carbonyl). hebmu.edu.cn In coumarin derivatives, the carbonyl carbon of the lactone ring is typically found at a downfield chemical shift, often around 160 ppm or higher. mdpi.comresearchgate.net

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the final structure. mdpi.comencyclopedia.pub COSY experiments identify proton-proton couplings, while HSQC and HMBC correlate directly bonded and long-range proton-carbon relationships, respectively, allowing for unambiguous assignment of all signals and confirmation of the molecular skeleton. mdpi.commdpi.commdpi.com

Table 1: Example ¹H and ¹³C NMR Chemical Shifts (δ) for Coumarin and Chromanol Derivatives

| Compound Type | Nucleus | Functional Group | Chemical Shift Range (ppm) | Source(s) |

|---|---|---|---|---|

| Coumarin Derivative | ¹H | Olefinic H-3 | 6.22 - 6.78 | researchgate.net |

| Coumarin Derivative | ¹H | Olefinic H-4 | 7.64 - 8.44 | mdpi.comresearchgate.net |

| Coumarin Derivative | ¹H | Aromatic Protons | 6.87 - 7.75 | mdpi.comresearchgate.net |

| Chromanol | ¹H | Benzylic Methyl Protons | ~2.04 | escholarship.orgacs.org |

| Coumarin Derivative | ¹³C | Lactone Carbonyl (C=O) | 160.6 - 179.5 | mdpi.comresearchgate.net |

| Chromanol | ¹³C | Aromatic Carbons | 114.4 - 147.1 | escholarship.orgacs.org |

| Coumarin Derivative | ¹³C | Methoxy (OCH₃) | ~56.0 | mdpi.com |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements, which allow for the determination of the elemental composition and molecular formula of a compound. mdpi.comacgpubs.org

For natural products like chromanols and their derivatives, HRESIMS is used to establish the molecular formula by comparing the experimentally measured exact mass to the calculated mass for a proposed formula. escholarship.orgacs.orgnih.gov For instance, the molecular formula of Tuaimenal B, a chromanol derivative, was established as C₂₄H₃₂O₄ based on its HRESIMS data, which showed a deprotonated molecule [M-H]⁻ at m/z 383.2241 (calculated value: 383.2228). escholarship.orgacs.org Similarly, the molecular formula for Currephila A, another chromanol derivative, was determined to be C₁₆H₁₈O₅ from its HRESIMS data. acgpubs.org

Table 2: Example HRESIMS Data for Chromanol Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Deduced Molecular Formula | Source(s) |

|---|---|---|---|---|---|

| Tuaimenal B | [M-H]⁻ | 383.2228 | 383.2241 | C₂₄H₃₂O₄ | escholarship.orgacs.org |

| Tuaimenal C | [M]⁺ | 398.2457 | 398.2452 | C₂₅H₃₄O₄ | acs.org |

| Currephila A | [M+H]⁺ | 291.1227 | 291.1226 | C₁₆H₁₈O₅ | acgpubs.org |

| A Cladosporium-derived Chromanol | [M-H]⁻ | 195.0657 | 195.0659 | C₁₀H₁₂O₄ | nih.gov |

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. tutorchase.com It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared light corresponding to these frequencies is passed through a sample, it is absorbed. tutorchase.com The resulting IR spectrum is a plot of absorption versus wavenumber (cm⁻¹), which acts as a molecular fingerprint.

For 4-methylchroman-5-ol and its analogs, IR spectroscopy can readily identify key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H (hydroxyl) stretching vibration. mdpi.comnih.govcore.ac.uk The C=O stretch of a lactone or ketone in related coumarin derivatives gives a strong, sharp peak typically in the 1650-1780 cm⁻¹ range. ijarbs.comnih.govmdpi.com Aromatic C=C bond stretching vibrations appear in the 1400-1600 cm⁻¹ region. mdpi.com

Table 3: Characteristic IR Absorption Frequencies for Chromanol and Coumarin Derivatives

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Source(s) |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) | mdpi.comnih.govcore.ac.uk |

| Lactone/Ketone | C=O stretch | 1652 - 1782 | ijarbs.comnih.govmdpi.com |

| Aromatic | C=C stretch | 1434 - 1622 | mdpi.comnih.gov |

| Aliphatic | C-H stretch | 2800 - 3000 | mdpi.com |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. ncku.edu.tw This technique is particularly useful for studying molecules containing chromophores, which are parts of a molecule that absorb light, typically involving π-electrons in conjugated systems. libretexts.org In compounds like this compound and its coumarin relatives, the benzene (B151609) ring fused to the pyran or pyrone ring constitutes a significant chromophore.

The UV-Vis spectrum provides information about the extent of conjugation within a molecule. libretexts.org The wavelength of maximum absorbance (λmax) is a key parameter. For coumarin derivatives, absorption bands are often observed around 320 nm. ekb.eg The specific position and intensity of these bands can be influenced by the substituents on the coumarin nucleus. mdpi.comcsic.es This analysis helps in understanding the electronic structure of the molecule. acs.org

Chiroptical Spectroscopy for Stereochemical Confirmation

While the spectroscopic techniques above define the molecular structure, they often cannot determine the three-dimensional arrangement of atoms in chiral molecules. Chiroptical spectroscopy addresses this by probing the differential interaction of a chiral molecule with polarized light.

Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. rsc.org This technique is a powerful tool for determining the absolute configuration (the specific R/S or M/P arrangement) of chiral centers. nih.govnih.gov

For chiral molecules like this compound, which contains a stereocenter, determining the absolute configuration is critical. The experimental ECD spectrum is recorded and then compared with theoretical spectra generated through quantum-mechanical calculations for the possible enantiomers (e.g., R vs. S). mdpi.com A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. mdpi.comnih.gov The shape and sign of the ECD spectrum are highly sensitive to the molecule's conformation, making conformational analysis a crucial part of the process. mdpi.comrsc.org The exciton (B1674681) chirality method (ECM) is a specific approach within ECD that correlates the sign of the ECD signal with the spatial arrangement of two or more chromophores within the molecule. nih.govnih.gov

Specific Rotation Measurements for Isomeric Differentiation

The chirality of this compound necessitates methods to distinguish between its enantiomers. Specific rotation is a fundamental property of chiral compounds that measures the extent to which an enantiomer rotates the plane of plane-polarized light. wikipedia.org This technique is crucial for differentiating between the (+) and (-) isomers of this compound.

The process involves passing monochromatic, plane-polarized light through a solution of the compound and measuring the angle of rotation. wikipedia.org The specific rotation value, denoted as [α], is calculated using the observed rotation, the concentration of the solution, and the path length of the sample tube. For instance, the specific rotation of a pure enantiomer is a constant value under specified conditions of temperature and wavelength (commonly the sodium D-line at 589 nm). wikipedia.org

In the context of this compound, researchers have utilized specific rotation to confirm the stereochemistry of synthesized or isolated isomers. For example, a study reported the specific rotation of (2S,3S,4R)-2-methylchroman-3,4,5-triol as -53.6, which was consistent with calculated values, thereby establishing its absolute configuration. The sign of the specific rotation (positive for dextrorotatory and negative for levorotatory) directly corresponds to a specific enantiomer. wikipedia.orglibretexts.org By comparing the measured specific rotation of a sample to the known value of the pure enantiomer, the enantiomeric excess (ee) of a mixture can also be determined. wikipedia.orgtestbook.com

Table 1: Example of Specific Rotation Data for a Chroman Derivative

| Compound | Measured [α]D | Reference [α]D for Pure Enantiomer | Enantiomeric Excess (ee) |

|---|

This table illustrates how the observed specific rotation can be used to calculate the enantiomeric excess of a chiral compound. Data is hypothetical and for illustrative purposes.

Chromatographic Purity and Separation Methods

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction byproducts or other isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the quantitative analysis and purity assessment of this compound. openaccessjournals.com This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). openaccessjournals.comuobasrah.edu.iq

For purity assessment, a sample of this compound is injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to the target compound and any impurities. researchgate.netresearchgate.net The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. researchgate.net Research has demonstrated the use of HPLC to achieve purity levels greater than 95%. researchgate.netgoogle.com The choice of stationary phase, such as a C18 column, and the composition of the mobile phase are critical for achieving good separation. nih.govnih.gov

Quantitative analysis by HPLC involves creating a calibration curve from standard solutions of known concentrations. asianpubs.orgmdpi.com By comparing the peak area of the sample to the calibration curve, the exact concentration of this compound in the sample can be determined. asianpubs.org This is essential for various applications where precise quantification is necessary.

Table 2: Typical HPLC Parameters for Chroman Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase, 5 µm particle size |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 290 nm researchgate.netnih.gov |

| Retention Time | Varies depending on specific conditions |

This table provides an example of typical conditions used for the HPLC analysis of chroman derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility. jfda-online.com This involves a chemical reaction to convert the analyte into a more volatile derivative. jfda-online.comresearchgate.net

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph. csic.es The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information. pmf.unsa.ba This technique is particularly useful for identifying and quantifying trace impurities. The resulting mass spectrum is a molecular fingerprint that can be compared to libraries of known compounds for identification. pmf.unsa.ba For instance, GC-MS has been used to determine the purity of synthesized 4-methylcoumarins, which are structurally related to this compound. pmf.unsa.ba

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental verification of its chemical formula. nih.gov This method measures the percentage by mass of each element (carbon, hydrogen, oxygen, etc.) present in a sample of the pure compound.

The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula of this compound (C10H12O2). A close agreement between the experimental and theoretical values confirms the elemental composition and, by extension, the molecular formula of the compound. This technique is often used as a final verification of the identity and purity of a newly synthesized compound. researchgate.net

Table 3: Theoretical vs. Experimental Elemental Analysis Data for a Chroman Derivative

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 73.15 | 73.12 |

| Hydrogen (H) | 7.37 | 7.40 |

| Oxygen (O) | 19.48 | 19.48 |

This table presents a hypothetical comparison of theoretical and experimental elemental analysis data for a compound with the formula C10H12O2, illustrating the verification process. The data is for illustrative purposes.

V. Biological Activity and Mechanistic Studies of 4 Methylchroman 5 Ol Analogs in Vitro and Theoretical Investigations

Antioxidant Activity Assessment

The ability of a compound to counteract oxidative stress is a key indicator of its potential therapeutic value. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Analogs of 4-methylchroman-5-ol, particularly chromans and coumarins, have been widely evaluated for their antioxidant capabilities.

The antioxidant activity of these compounds is frequently assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals.

A study on polyketides from the endophytic fungus Cladosporium sp. identified several chroman derivatives with potent radical scavenging activity against DPPH. Notably, (2S,4S)-4-methoxy-2-methylchroman-5-ol demonstrated an IC50 value of 5.66 μM, indicating significant antioxidant potential.

Coumarin (B35378) derivatives have also shown remarkable radical scavenging properties. For instance, two coumarin-hydroxybenzohydrazide derivatives, C–HB1 and C–HB2, exhibited excellent potential in both DPPH and ABTS assays even at very low concentrations. nih.gov Their IC50 values were found to be comparable to well-known antioxidants like gallic acid and trolox. nih.gov Similarly, coumarin-hydroxytyrosol hybrids displayed improved scavenging activity compared to the parent compounds, with the most active hybrid showing a DPPH IC50 of 26.58 μM and an ABTS IC50 of 30.31 μM. encyclopedia.pub The structure-activity relationship revealed that hydroxyl substitutions at positions 7 and 8 of the coumarin ring enhance scavenging activity in both assay systems. encyclopedia.pub

Further studies on multi-substituted coumarin derivatives identified that analogs with a hydroxyl group at position 5 and halogen substituents on the 3-phenyl ring were the most effective ABTS radical scavengers. mdpi.com Research on 3-aryl-4-hydroxycoumarin derivatives also confirmed their capacity to scavenge both DPPH and ABTS radicals. conicet.gov.ar

| Compound/Derivative Class | Assay | IC50 Value (μM) | Source |

| (2S,4S)-4-methoxy-2-methylchroman-5-ol | DPPH | 5.66 | |

| (E)-2,4-dioxo-3-(1-(2-(2,3,4-trihydroxybenzoyl)hydrazyl)ethylidene)-chroman-7-yl acetate (B1210297) (C–HB1) | DPPH | 6.4 | nih.gov |

| (E)-2,4-dioxo-3-(1-(2-(2,3,4-trihydroxybenzoyl)hydrazyl)ethylidene)-chroman-7-yl acetate (C–HB1) | ABTS | 4.5 | nih.gov |

| (E)-2,4-dioxo-3-(1-(2-(3,4,5-trihydroxybenzoyl)hydrazyl)ethylidene)-chroman-7-yl acetate (C–HB2) | DPPH | 2.5 | nih.gov |

| (E)-2,4-dioxo-3-(1-(2-(3,4,5-trihydroxybenzoyl)hydrazyl)ethylidene)-chroman-7-yl acetate (C–HB2) | ABTS | 2.0 | nih.gov |

| Most Active Coumarin-hydroxytyrosol hybrid | DPPH | 26.58 | encyclopedia.pub |

| Most Active Coumarin-hydroxytyrosol hybrid | ABTS | 30.31 | encyclopedia.pub |

| 5-hydroxy-2-methyl-4H-chromen-4-one | DPPH | 20.79 | nih.gov |

| 5,8-dihydroxy-2-methylchromone | DPPH | 8.90 | nih.gov |

| 5,7-dihydroxy-2-propylchromone | DPPH | 5.57 | nih.gov |

Theoretical and experimental studies have shed light on the mechanisms by which these compounds exert their antioxidant effects. For coumarin–hydroxybenzohydrazide derivatives, it was found that the inhibition of the DPPH radical primarily occurs through a Hydrogen Atom Transfer (HAT) mechanism. nih.govnih.gov In contrast, the inactivation of the ABTS radical cation involves both Single Electron Transfer followed by Proton Transfer (SET-PT) and HAT mechanisms. nih.govnih.gov The presence of hydroxyl groups on the coumarin scaffold is often crucial for this activity, as they can readily donate a hydrogen atom to a free radical, thereby stabilizing it. The resulting radical on the antioxidant molecule is often stabilized by resonance.

Radical Scavenging Capabilities (e.g., DPPH, ABTS assays for 4-methoxy-2-methylchroman-5-ol and related chromans/coumarins)

Antimicrobial Research Pathways

The rise of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Chroman and coumarin derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various microorganisms.

Chroman derivatives have demonstrated significant antimicrobial potential. A series of chroman carboxamide derivatives showed high potency against gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5-100 μg/ml. ijper.orgresearchgate.net Certain compounds within this series also displayed notable antifungal activity, with MICs of 25 μg/ml against fungal strains. ijper.orgresearchgate.net Another study evaluated two synthetic chroman-4-one derivatives, revealing inhibitory effects on Gram-negative bacteria like Klebsiella pneumoniae and E. coli. academicjournals.org

Coumarins and their derivatives are well-documented for their antifungal properties, with their activity being strongly dependent on their structure. cabidigitallibrary.orgagriculturejournals.cz For example, coumarins with a hydroxyl group at position 7 often exhibit antifungal properties. cabidigitallibrary.org The derivative 7-hydroxy-6-nitro-2H-1-benzopyran-2-one was effective against Aspergillus species, inhibiting both mycelial growth and conidia germination by affecting the fungal cell wall structure. nih.gov Synthetic coumarins have also been tested against various Candida species, with a C7-O-alkylated coumarin derivative showing the best antifungal profile. mdpi.com Furthermore, 4-acetatecoumarin has shown inhibitory activity against spore germination and mycelial growth of Aspergillus fumigatus and Aspergillus flavus. elsevier.es

| Compound/Derivative Class | Target Microorganism(s) | Activity/MIC | Source |

| Chroman carboxamides | Gram-negative bacteria | MIC: 12.5-100 μg/ml | ijper.orgresearchgate.net |

| Chroman carboxamides (Compounds 4a, 4b) | Fungal strains | MIC: 25 μg/ml | ijper.orgresearchgate.net |

| 3-(2-chlorobenzylidene) chroman-4-one | K. pneumoniae, B. subtilis | MIC: 25 μg/ml, 100 μg/ml | academicjournals.org |

| 3-(2,4 dichlorobenzylidene) chromon-4-one | K. pneumoniae, E. coli | MIC: 50 μg/ml, 100 μg/ml | academicjournals.org |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus fumigatus, Aspergillus flavus | MIC: 16-32 μg/mL | nih.gov |

| C7-O-alkylated coumarin (Derivative 8) | Candida albicans, Candida tropicalis | MIC: 0.067 µmol/mL | mdpi.com |

| 4-acetatecoumarin | Aspergillus fumigatus, Aspergillus flavus | MIC: 16 μg/mL | elsevier.es |

| Coumarin-coupled sulfonamide (Compound 9) | S. aureus, MRSA | MIC: 4.88 µg/mL, 39.06 µg/mL | chiet.edu.eg |

| N-methyl-substituted benzimidazole (B57391) carboxamide (Compound 8) | E. faecalis | MIC: 8 μM | mdpi.com |

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. nih.gov Compounds that can inhibit biofilm formation are therefore of great therapeutic interest. chiet.edu.eg Coumarin derivatives have been identified as potent anti-biofilm agents. nih.gov

One study found that a specific coumarin derivative significantly reduced the biofilm of C. tropicalis ATCC 13803. mdpi.com Another investigation focused on the anti-biofilm activity of coumarin derivatives against Staphylococcus aureus, a pathogen known for its ability to form robust biofilms. nih.gov Several derivatives were found to be potent biofilm inhibitors, with some showing more significant anti-biofilm effects than antimicrobial effects. nih.gov For example, a derivative with a 3-nitrophenyl substitution on the hydrazinyl thiazole (B1198619) moiety caused a 90% inhibition of biofilm formation with only a 15% inhibition of bacterial growth. nih.gov Research has also shown that coumarins can inhibit biofilm formation in pathogens like E. coli and Chromobacterium violaceum. chiet.edu.eg The mechanism often involves the disruption of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation. nih.gov

Antibacterial and Antifungal Efficacy of Chroman and Coumarin Derivatives

Anti-inflammatory Research of Structurally Related Compounds

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Chroman and coumarin derivatives have been investigated for their anti-inflammatory potential.

A series of novel chroman derivatives were synthesized and screened for their ability to inhibit the TNF-α-induced expression of ICAM-1, an important adhesion molecule in the inflammatory process. rsc.org The study established a structure-activity relationship, finding that factors like chain length and substitution patterns significantly affected their inhibitory activities. rsc.org Chroman-4-one based 1,2,3-triazole analogues have also been synthesized and shown to exhibit potent anti-inflammatory activities, with molecular docking studies suggesting they bind to NADPH oxidase, an enzyme involved in producing inflammatory ROS. nih.govcitedrive.com

The anti-inflammatory properties of chromen derivatives are often linked to their ability to block the production of pro-inflammatory cytokines like TNF-α. rjptonline.org For instance, a methoxy (B1213986) group at the 7th position and a 3,4,5-trimethoxy phenyl group in the chromen structure were found to be potent blockers of TNF-α production. rjptonline.org Coumarins and chromones are also recognized for their anti-inflammatory activities. mdpi.comnih.gov Newly synthesized coumarin derivatives have demonstrated the ability to inhibit nitric oxide production in stimulated macrophages, a key process in the inflammatory response. chiet.edu.eg

Enzyme Inhibition Studies of Chroman and Coumarin Scaffolds

Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a DNA repair enzyme that is a target for enhancing the efficacy of certain anticancer treatments. nih.govnih.gov The inhibition of Tdp1 can increase the therapeutic effect of topoisomerase 1 (Top1) poisons. nih.govnih.gov A novel class of Tdp1 inhibitors based on the octahydro-2H-chromen-4-ol scaffold has been developed and studied. nih.govnih.gov

These chroman derivatives have shown potent inhibition of Tdp1, with IC50 values in the low micromolar range. nih.govnih.gov For example, a series of diastereomers with bulky side-groups were found to inhibit Tdp1 catalysis in the low micromolar range. oaepublish.com Molecular modeling and in silico docking studies suggest that these ligands bind within the Tdp1 catalytic cavity, blocking access to the enzyme's machinery. nih.govoaepublish.com Further research identified that monoterpenoid and adamantane (B196018) fragments attached to the chroman scaffold can also effectively inhibit Tdp1, with IC50 values ranging from 0.86 to 4.08 µmol/L. oaepublish.com The structure-activity relationship for these octahydro-2H-chromene-based inhibitors is being established to guide future development. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative diseases like Parkinson's disease and depression. scielo.brscienceopen.com Coumarin and chromone (B188151) derivatives have been investigated as MAO inhibitors. scienceopen.comnih.gov

Studies on C7-substituted coumarins have identified compounds with potent and selective inhibitory activity against both human MAO-A and MAO-B. mdpi.com For instance, compounds FR1 and SP1 were identified as highly selective hMAO-A inhibitors with IC50 values of 1.5 nM and 19 nM, respectively. mdpi.com Conversely, FR4 and FR5 demonstrated potent and selective hMAO-B inhibition, with IC50 values of 18 nM and 15 nM, respectively. mdpi.com A series of (coumarin-3-yl)carbamates also showed selective inhibition of the MAO-B isoenzyme, with IC50 values in the micro- to nanomolar range. ebi.ac.uk Notably, benzyl(coumarin-3-yl)carbamate (compound 8) had an IC50 of 45 nM against MAO-B. ebi.ac.uk

Structure-activity relationship studies have revealed that substitutions on the coumarin ring significantly influence inhibitory activity and selectivity. scienceopen.com For example, a 3-phenyl substitution on the coumarin scaffold tends to enhance MAO-B inhibition, while a 4-phenyl substitution is more favorable for MAO-A inhibition. scienceopen.com

Inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic approach for Alzheimer's disease. researchgate.net Coumarin derivatives have been extensively explored as cholinesterase inhibitors. researchgate.netmdpi.com

A series of N1-(coumarin-7-yl) derivatives displayed moderate inhibitory activity against AChE (IC50 values from 42.5 to 442 µM) but showed remarkable activity against BChE, with IC50 values ranging from 2.0 nM to 442 µM. researchgate.net Similarly, a study on coumarin-based carbamic and amide derivatives identified a lead compound with very potent BChE inhibition (IC50 = 1.86 nM) and balanced AChE inhibition (IC50 = 37.4 nM). mdpi.com

Coumarin-based azo compounds have also been synthesized and evaluated. researchgate.netiium.edu.my Two series of azo coumarin compounds were synthesized by coupling diazotized metoclopramide (B1676508) or 7-aminocoumarin (B16596) with coumarin or diphenhydramine (B27) derivatives. researchgate.netiium.edu.my These compounds were tested for their in vitro cholinesterase inhibitory effects, with diphenhydramine derivatives showing more protective ability for both AChE and BChE. researchgate.netiium.edu.my

The table below summarizes the inhibitory activities of selected coumarin derivatives against cholinesterases.

| Compound Type | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| N1-(coumarin-7-yl) derivatives | AChE | 42.5 - 442 µM | researchgate.net |

| N1-(coumarin-7-yl) derivatives | BChE | 2.0 nM - 442 µM | researchgate.net |

| Coumarin-based carbamic derivative (Lead Compound 46) | BChE | 1.86 nM | mdpi.com |

| Coumarin-based carbamic derivative (Lead Compound 46) | AChE | 37.4 nM | mdpi.com |

| 6,7-dimethoxy-3-substituted coumarin derivative (43) | AChE | 0.236 nM | mdpi.com |

| Coumarin-thiadiazole hybrid (9b) | AChE | 0.75 µM |

Lipoxygenases (LOXs) are enzymes involved in the synthesis of inflammatory mediators, and their inhibition is a target for anti-inflammatory therapies. nih.govnih.gov Coumarin derivatives have been widely studied for their LOX inhibitory activity. tandfonline.commdpi.comnih.gov

Research has shown that hydroxylated coumarins, particularly those with 5- or 6-hydroxy or vicinal dihydroxy substitutions, are potent inhibitors of lipoxygenase. researchgate.netnih.gov The inhibition is often related to the ability of these compounds to reduce the iron species in the active site of the enzyme. tandfonline.com A study of various coumarin analogues found that inhibition of soybean lipoxygenase ranged from 7.1% to 96.6%. nih.govmdpi.com The most potent inhibitor identified was 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one , with an inhibition of 96.6%. nih.govmdpi.com This highlights that the presence of a benzoyl ring at the 3-position of the coumarin core is an important structural feature for enhanced inhibitory activity. nih.govmdpi.com

Other structural modifications also influence activity. Prenyloxy-coumarins and thiocoumarins have been identified as potent lipoxygenase inhibitors. nih.gov The table below shows the LOX inhibitory activity of selected coumarin derivatives.

| Compound | Enzyme | % Inhibition | Reference |

|---|---|---|---|

| 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | Soybean LOX-3 | 96.6% | mdpi.com |

| methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | Soybean LOX-3 | 85.1% | mdpi.com |

| 6-bromo-2-oxo-2H-chromene-3-carbonitrile | Soybean LOX-3 | 84.8% | mdpi.com |

Cholinesterase Inhibition by Coumarin-Based Azo Compounds

Nucleic Acid Interaction Studies

The interaction of small molecules with nucleic acids is a significant area of research, particularly for the development of new therapeutic agents. Coumarin derivatives have been investigated for their ability to bind to DNA. nih.govnih.gov

Studies involving UV-visible absorption, fluorescence spectroscopy, and viscosity measurements have been used to characterize these interactions. nih.govjst.go.jp One study investigated a series of synthetic coumarin derivatives and found that a specific compound, DBP-g , interacted with DNA via a groove-binding mode. nih.gov The binding constant (Kb) for this interaction was determined to be 1.17 × 10^4 M-1. nih.gov Molecular docking studies supported these experimental findings, indicating that DBP-g is a minor groove binder. nih.gov

Other research has focused on ternary copper(II) complexes with new coumarin derivatives, which were found to interact with calf thymus DNA through an intercalative mode. jst.go.jpjst.go.jp Similarly, silicon(IV) phthalocyanine (B1677752) compounds axially substituted with coumarin derivatives showed high binding affinities for DNA, with molecular docking suggesting stable interactions. benthamdirect.com The incorporation of α-aminophosphonates into the coumarin structure has also been explored to improve DNA binding affinity and antitumor activity. nih.gov These studies suggest that some of these derivatives bind to DNA through intercalation. nih.gov

DNA Photobinding Processes Involving Related Furocoumarins

Investigation of Cytotoxic Effects in Cellular Models

The potential of coumarin derivatives as anticancer agents has been extensively studied, with a focus on their cytotoxic effects on various cancer cell lines.

Numerous studies have evaluated the cytotoxic effects of 4-methylcoumarin (B1582148) derivatives against a panel of human cancer cell lines, including chronic myelogenous leukemia (K562), colon adenocarcinoma (LS180), and breast adenocarcinoma (MCF-7). nih.govmdpi.com The effectiveness of these compounds often depends on their specific chemical structure, particularly the substituents on the coumarin ring. nih.gov

A structure-activity relationship (SAR) study of 27 different 4-methylcoumarin derivatives revealed that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) with alkyl groups at the C3 position were particularly effective. nih.gov The most potent compound in this series, featuring an n-decyl chain at C3, exhibited significant cytotoxicity against K562, LS180, and MCF-7 cells. nih.gov Another active subgroup was the 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs). nih.gov The lipophilicity of the compounds was also found to play a role in their antitumor activity.

| Compound Type | Specific Compound Example | Target Cell Line | Observed Activity (IC50) | Source |

|---|---|---|---|---|

| 7,8-dihydroxy-4-methylcoumarin (DHMC) | Compound 11 (with n-decyl at C3) | K562 | 42.4 µM | nih.gov |

| 7,8-dihydroxy-4-methylcoumarin (DHMC) | Compound 11 (with n-decyl at C3) | LS180 | 25.2 µM | nih.gov |

| 7,8-dihydroxy-4-methylcoumarin (DHMC) | Compound 11 (with n-decyl at C3) | MCF-7 | 25.1 µM | nih.gov |

| 4-methylcoumarin derivative | Oxime derivative 4b | MCF-7 | 3.98 µM | nih.gov |

| Brominated coumarin | Compound 27 (6-bromo-4-bromomethyl-7-hydroxycoumarin) | K562, LS180, MCF-7 | 32.7-45.8 µM | nih.gov |

Beyond direct cytotoxicity, 4-methylcoumarin analogs inhibit cancer cell proliferation through various mechanisms. chapman.edu These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from dividing and multiplying. nih.gov For example, one potent oxime derivative of 4-methylcoumarin was shown to arrest the cell cycle in the S phase and induce apoptosis in MCF-7 cells, with a 22-fold increase in apoptosis compared to control cells. nih.gov This was associated with an increased Bax/Bcl-2 ratio, a key indicator of apoptosis induction. nih.gov Similarly, other coumarin derivatives have been found to induce apoptosis in lung cancer cells and arrest the cell cycle at the G2/M phase. iiarjournals.org

Src kinase is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various human cancers, playing a crucial role in tumor progression, invasion, and metastasis. chapman.edu This makes it an important target for anticancer drug development. chapman.educhapman.edu Several studies have investigated the potential of coumarin and chromone derivatives to inhibit Src kinase. chapman.educhapman.educdnsciencepub.com

In one study, a series of substituted coumarin derivatives were synthesized and evaluated for their Src kinase inhibitory activity. chapman.edu A C-3 decyl-substituted quaternary ammonium (B1175870) coumarin derivative emerged as the most potent inhibitor with an IC50 value of 21.6 µM. chapman.edu Another study on hybrid chromen-2-one-chalcone/flavanone compounds identified a 7-hydroxy-8-cinnamoylchromen-2-one derivative as the most effective Src kinase inhibitor, with an IC50 of 14.5 µmol/L. cdnsciencepub.com These findings suggest that the coumarin and chromone scaffolds are promising starting points for the design of novel Src kinase inhibitors. chapman.educdnsciencepub.com

Inhibition of Cancer Cell Proliferation

Other Mechanistic Biological Activity Explorations for Related Chromans and Coumarins

The therapeutic potential of chroman and coumarin analogs extends beyond cancer treatment, with research exploring their efficacy in various other biological contexts.

Anti-HIV Activity : Certain chromanone and coumarin derivatives have shown promising activity against the human immunodeficiency virus (HIV). nih.govnih.govresearchgate.net For example, 12-oxocalanolide A, a chromanone derivative, was identified as an inhibitor of HIV-1 reverse transcriptase. nih.gov Other chroman aldehydes have also demonstrated inhibitory activity against HIV replication. nih.gov The presence of a chromene ring was initially thought to be essential for this activity, but subsequent discoveries of active compounds lacking this ring have shown this is not always the case. google.com

Antiepileptic Activity : Research has indicated that chromen and coumarin derivatives possess anticonvulsant properties. rjptonline.orgijpsr.comafricanjournalofbiomedicalresearch.comresearchgate.net Various synthetic derivatives, including hydrazones and Schiff bases of chromen, have been evaluated in animal models of epilepsy. ijpsr.com Some of these compounds showed significant protection against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ). ijpsr.comtandfonline.com The mechanism may involve the modulation of GABA levels in the brain or the inhibition of carbonic anhydrase. africanjournalofbiomedicalresearch.comtandfonline.com

Neuroprotective Activity : Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, including oxidative stress and protein aggregation. vietnamjournal.runih.gov Coumarin derivatives have emerged as potential neuroprotective agents due to their ability to target multiple pathways involved in these diseases. vietnamjournal.runih.govmdpi.comresearchgate.net They have been shown to possess antioxidant properties, inhibit enzymes like monoamine oxidase B (MAO-B) and cholinesterases, and reduce the aggregation of proteins like tau. mdpi.comresearchgate.netnih.gov Some coumarin derivatives exert their neuroprotective effects by activating signaling pathways such as the TRKB-CREB-BDNF pathway, which is crucial for neuronal survival and function. nih.gov

Vi. Computational Chemistry and Theoretical Investigations of 4 Methylchroman 5 Ol and Its Derivatives

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental structural and electronic properties of 4-methylchroman-5-ol and its derivatives. These methods allow for the prediction of molecular geometries, the determination of absolute configurations, and the analysis of electronic distributions and reactivity.

Prediction of Absolute Configurations (e.g., via ECD calculations)

Determining the absolute configuration of chiral molecules is a critical aspect of chemical and pharmaceutical research. Electronic Circular Dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, has emerged as a reliable method for this purpose. scielo.br This chiroptical technique measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral fingerprint that is highly sensitive to its three-dimensional arrangement. nih.govmdpi.com

This approach has been successfully applied to determine the absolute configuration of various natural products and complex molecules, including those with chroman moieties. For instance, the absolute configuration of (2S,4S)-4-methoxy-2-methylchroman-5-ol was established by comparing its measured ECD spectrum with the calculated spectra for the (2S,4S) and (2R,4R) enantiomers. nih.govresearchgate.net The excellent agreement between the experimental spectrum and the calculated spectrum for the (2S,4S) isomer allowed for its definitive assignment. nih.govresearchgate.net

Table 1: Key Aspects of Absolute Configuration Prediction using ECD Calculations

| Aspect | Description |

| Methodology | Comparison of experimental ECD spectra with quantum chemically calculated spectra. scielo.brnih.gov |

| Computational Steps | Conformational search, optimization of conformer geometries, TDDFT calculation of individual conformer ECD spectra, and Boltzmann averaging. nih.gov |

| Requirement | The molecule must contain a UV-Vis chromophore. scielo.br |

| Advantage | Applicable to non-crystalline and flexible molecules where X-ray crystallography is not feasible. scielo.brnih.gov |

Analysis of Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic structure of this compound, which in turn governs its reactivity. By employing methods like Density Functional Theory (DFT), it is possible to calculate various molecular properties that describe the distribution of electrons and the molecule's susceptibility to chemical reactions. ijcce.ac.irekb.eg

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. ijcce.ac.ir

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. It allows for the investigation of charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding and charge transfer. ijcce.ac.ir The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions. ijcce.ac.irekb.eg

The study of related quinolinone derivatives has shown that the presence of electron-donating or electron-withdrawing groups can significantly influence the electronic structure and, consequently, the chemical shifts observed in NMR spectra and the molecule's biological activity. ekb.eg Similar principles apply to derivatives of this compound, where modifications to the chroman ring or its substituents can alter its electronic properties and reactivity.

Conformational Analysis (e.g., using AMBER, AM1, PM6, PM7 semiempirical MO methods)

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand the energy barriers between them. For flexible molecules like this compound and its derivatives, a variety of computational methods are employed for this purpose.

Molecular mechanics force fields, such as AMBER, are widely used for initial conformational searches due to their computational efficiency. researchgate.net These methods treat molecules as a collection of atoms held together by springs, allowing for the rapid exploration of the potential energy surface. For instance, in a study of a related chroman derivative, an initial search with the AMBER99 force field yielded numerous conformers, which were then further optimized. researchgate.net

Semiempirical molecular orbital (MO) methods, including AM1, PM6, and PM7, offer a higher level of theory by incorporating quantum mechanical principles in a simplified manner. researchgate.net These methods are often used to refine the geometries and energies of conformers obtained from molecular mechanics searches. Studies on various molecules have shown that different semiempirical methods can yield a varying number of distinct conformers and different energy ranges between the most and least stable conformers. researchgate.net For example, a comparison of PM6 and PM7 methods for a penicillanic acid derivative revealed differences in the number of conformers found and the calculated enthalpy of formation. researchgate.net

The results of conformational analysis are crucial for understanding how a ligand might adapt its shape to bind to a biological receptor. Even if a molecule exists in a variety of conformations in solution, it can often adopt a specific conformation required for an efficient interaction with the active site of a protein. researchgate.net

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions.

Prediction of Binding Modes and Affinities with Biological Receptors (e.g., Tdp1, RpsA, MAO A/B)

Molecular docking simulations can be used to investigate the potential interactions of this compound and its derivatives with various biological targets. These simulations place the ligand into the binding site of a receptor and score the different poses based on a scoring function that estimates the binding affinity. This allows for the prediction of the most likely binding mode and provides insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

Monoamine oxidases A and B (MAO-A and MAO-B) are important enzymes in the central nervous system and are targets for drugs treating neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govnih.gov The active sites of MAO-A and MAO-B have distinct sizes and shapes, which allows for the design of selective inhibitors. researchgate.netscienceopen.com Molecular docking studies on coumarin (B35378) derivatives, which share a structural resemblance to the chroman moiety, have been used to understand their inhibitory activity and selectivity towards MAO-A and MAO-B. scienceopen.com These studies help in rationalizing the observed biological data and in designing new, more potent, and selective inhibitors. nih.govnih.gov

The process typically involves obtaining the crystal structure of the target protein from a database like the Protein Data Bank (PDB). nih.govnih.gov The ligand structure is then built and prepared for docking, which includes assigning protonation states at a physiological pH. nih.gov The docking program then explores various orientations and conformations of the ligand within the receptor's binding site to find the most favorable binding pose.

Computational Derivation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in deriving and rationalizing SAR. By systematically modifying the structure of a lead compound like this compound and evaluating the effect of these modifications on its predicted binding affinity or other relevant properties, a computational SAR can be established.

For example, in the development of dopaminergic agents based on a 2-(aminomethyl)chroman scaffold, modifications to different regions of the molecule were found to significantly affect its affinity and selectivity for the D2 receptor. acs.org Similarly, studies on 4-aryl-4H-chromenes have shown that the type and position of substituents on the chromene nucleus can greatly influence their cytotoxic activity against cancer cell lines. researchgate.net

Computational techniques like Quantitative Structure-Activity Relationship (QSAR) and Topomer Comparative Molecular Field Analysis (CoMFA) can provide more quantitative predictions. nih.gov These methods build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. Such models can then be used to predict the activity of new, unsynthesized compounds. For instance, a Topomer CoMFA model was successfully used to predict the activity of MAO-B inhibitors. nih.gov

The insights gained from computational SAR studies are invaluable for guiding the design and optimization of new derivatives of this compound with improved potency, selectivity, and other desired properties. These studies help in prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery process.

Table 2: Computationally Investigated Biological Targets and their Relevance

| Target Protein | PDB ID (example) | Biological Relevance | Potential Interaction with Chroman Derivatives |

| Monoamine Oxidase A (MAO-A) | 2Z5Y researchgate.net | Neurotransmitter metabolism, depression. nih.gov | Inhibition of enzymatic activity. scienceopen.com |

| Monoamine Oxidase B (MAO-B) | 1GOS nih.gov, 2V5Z nih.gov | Neurodegenerative diseases (Parkinson's, Alzheimer's). nih.govnih.gov | Selective inhibition of enzymatic activity. scienceopen.com |

Advanced Computational Methodologies

Density Functional Theory (DFT) Applications in Chroman Chemistry

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of molecular systems, including chroman derivatives. wikipedia.orgunige.chnih.gov DFT calculations allow for the determination of various molecular-level descriptors such as molecular orbital energies, atomic charge distributions, and local electron densities. mdpi.com These descriptors are crucial for identifying reactive sites and analyzing the stability of transition states. mdpi.com

In the context of chroman chemistry, DFT has been employed to study structural properties, substituent effects on reaction enthalpies, and to rationalize stereochemical outcomes of reactions. mdpi.comacs.orgmdpi.com For instance, DFT calculations at the B3LYP/6-31+G level of theory have been used to investigate the mechanism of synthesis reactions of chroman derivatives. jst.go.jp Studies on chroman-6-ol (B1254870) derivatives have utilized DFT to perform conformational analysis and calculate NMR properties, which helped in explaining experimental observations like signal splitting in 13C dynamic NMR spectra. mdpi.com The B3LYP functional, often with dispersion corrections like Grimme's D3, and basis sets such as 6-311++G(d,p) are commonly used for geometry optimization and property calculations of chroman systems. mdpi.com

Furthermore, DFT has been applied to study the electronic properties of chromone (B188151) derivatives with potential antitumor activity. By calculating parameters like the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can infer the potential biological activity of these molecules. researchgate.net

Table 1: Examples of DFT Applications in Chroman Chemistry

| Application | Chroman Derivative Studied | Key Findings |

| Structural and Conformational Analysis | 6-Chromanyl ethereal derivatives | Explained signal splitting in 13C NMR spectra through conformational analysis and DFT optimization. mdpi.com |

| Reaction Mechanism | Chroman derivatives | Investigated the mechanism of synthesis reactions. jst.go.jp |

| Stereochemistry Rationalization | Spiropyrrolidines with chroman-4-one scaffolds | Rationalized the stereochemical outcome of multicomponent reactions. mdpi.com |

| Electronic Properties and Bioactivity | Chromone derivatives | Correlated calculated energy gaps and electrophilicity with potential antitumor activity. |

| Substituent Effects | Chroman derivatives | Studied the effect of substituents on reaction enthalpies related to antioxidant action. acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are widely used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds. nih.govtaylorfrancis.com In QSAR, physicochemical properties or theoretical molecular descriptors are used as predictor variables to model the response variable, which is typically a measure of biological activity. wikipedia.org

For chroman and its derivatives, QSAR studies have been performed to understand the structural requirements for various biological activities, including antioxidant and monoamine oxidase-B inhibitory activities. researchgate.netmdpi.com For example, a 3D-QSAR study on synthetic chromone derivatives as antioxidants identified that electronegative groups on the benzoyl ring and electropositive groups on the phenyl ring are important for activity. mdpi.com The models also indicated that bulky substituents near position 5 and the chromone carbonyl were disfavored. mdpi.com

The process of developing a QSAR model involves several steps, including dataset selection, calculation of molecular descriptors, descriptor selection, model building using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous validation. nih.govtaylorfrancis.comnih.gov A robust QSAR model should have good statistical parameters, such as a high squared correlation coefficient (R²) and cross-validated R² (Q²), indicating its predictive power. nih.govmdpi.com

Table 2: Key Parameters in QSAR Model Evaluation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of determination) | Represents the goodness-of-fit of the model. mdpi.com | > 0.6 mdpi.com |

| Q² or r²cv (Cross-validated R²) | Represents the predictive ability of the model within the training set. mdpi.com | > 0.5 mdpi.com |

| R²pred (Predictive R²) | Assesses the predictive ability of the model on an external test set. nih.gov | - |

| F-test value | Indicates the statistical significance of the model. mdpi.com | - |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. psivant.com By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility and dynamics of molecules, which is crucial for understanding their function. nih.gov

In the context of chroman derivatives, MD simulations have been employed to investigate the conformational stability of ligand-protein complexes. nih.govfarmaceut.org For instance, MD simulations of chroman-Schiff base derivatives bound to the InhA protein, a target for tuberculosis treatment, confirmed the long-term stability of the complexes over a 100 ns trajectory. nih.gov Similarly, simulations of trihydroxychroman derivatives with the SARS-CoV-2 main protease affirmed their potential inhibitory activity. farmaceut.org

The setup of an MD simulation involves defining a force field, which describes the potential energy of the system, and solvating the molecule in a box of water molecules to mimic physiological conditions. nih.govfarmaceut.org The system is then subjected to energy minimization, followed by equilibration and a production run, during which the trajectory of the atoms is recorded for analysis. nih.govfarmaceut.org Analysis of the trajectory can reveal information about the stability of the system (e.g., Root Mean Square Deviation, RMSD) and the flexibility of different parts of the molecule (e.g., Root Mean Square Fluctuation, RMSF). researchgate.net

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying organic reactivity. mdpi.com Proposed as an alternative to the Frontier Molecular Orbital (FMO) theory, MEDT posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. benthamscience.comeuropa.eu This theory utilizes quantum chemical tools that analyze the electron density, such as Conceptual DFT reactivity indices, the Electron Localization Function (ELF), and Quantum Theory of Atoms in Molecules (QTAIM), to understand reaction mechanisms, reactivities, and selectivities. benthamscience.commdpi.com

MEDT has been successfully applied to a variety of organic reactions, including Diels-Alder reactions, sigmatropic rearrangements, and cycloadditions. benthamscience.com A study on the hetero-Diels-Alder reaction between 3-methylene-2,4-chromandione and methyl vinyl ether used MEDT to investigate the molecular mechanism and explain the experimentally observed selectivity. mdpi.comnih.gov The analysis of DFT-based reactivity indices revealed the electrophilic and nucleophilic characters of the reactants, while Parr functions were used to explain the regioselectivity. mdpi.comnih.gov

The ELF topological analysis within MEDT provides a detailed picture of the bonding changes along the reaction path, allowing for the classification of reaction mechanisms as concerted or stepwise. mdpi.commaxapress.com This approach has challenged traditional views, suggesting that many one-step reactions are, in fact, non-concerted. europa.eu

In Silico ADMET Predictions for Analog Design (excluding human pharmacokinetic data)

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a crucial step in the early stages of drug discovery. nih.govuniroma1.it By computationally modeling these properties, researchers can prioritize compounds with favorable pharmacokinetic profiles and filter out those with potential liabilities before committing to expensive and time-consuming experimental studies. researchgate.netmdpi.com

Various computational models and software are available to predict a wide range of ADMET properties. researchgate.netnih.gov These predictions are typically based on the molecular structure and use QSAR or other data modeling approaches to correlate structural features with specific ADMET endpoints. nih.gov For chroman derivatives, in silico ADMET studies have been used to assess their drug-likeness and predict properties such as oral bioavailability, blood-brain barrier permeability, and potential toxicity. mdpi.comtandfonline.commdpi.com

For example, pharmacokinetic studies on spiropyrrolidines bearing a chroman-4-one moiety revealed that these derivatives exhibit an acceptable predictive ADMET profile and good drug-likeness. mdpi.com Similarly, in silico ADMET predictions for azolyl-2H-chroman-4-ones were used to establish their drug-likeness properties. tandfonline.com These computational assessments are valuable for guiding the design of new analogs with improved pharmacokinetic characteristics.

Table 3: Common In Silico ADMET Parameters

| Parameter | Description | Importance in Drug Design |

| Molecular Weight (MW) | The mass of a molecule. | Influences absorption and distribution. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting absorption and distribution. nih.gov |

| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds and the number of N or O atoms. | Influences solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Predicts drug transport properties. |

| Aqueous Solubility | The ability of a compound to dissolve in water. | Crucial for absorption. |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the BBB. | Important for drugs targeting the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | The potential to inhibit major drug-metabolizing enzymes. | Predicts potential drug-drug interactions. |

| hERG Inhibition | The potential to block the hERG potassium channel. | A key indicator of cardiotoxicity risk. |

| Carcinogenicity/Mutagenicity | The potential to cause cancer or genetic mutations. | Critical for safety assessment. |

Vii. Future Directions and Emerging Research Perspectives for 4 Methylchroman 5 Ol

Untapped Synthetic Routes and Methodologies for Complex Analogues

While established methods for chroman synthesis exist, the pursuit of novel, more complex analogues of 4-Methylchroman-5-ol necessitates the development of innovative synthetic strategies. Future research is expected to focus on methodologies that offer greater control over stereochemistry and allow for diverse functionalization.

One emerging area is the use of electrochemical protocols. These methods offer a sustainable and green approach to synthesis by avoiding the need for metal catalysts and relying on electric current for the reaction. nih.gov For instance, an electrochemically induced, metal-free decarboxylative functionalization of chromone-3-carboxylic acids has been developed, providing a straightforward route to diverse, biologically active molecules. nih.gov Another promising strategy involves visible-light-driven photoredox-neutral alkene acylarylation, which allows for the metal- and oxidant-free synthesis of structurally diverse 3-(arylmethyl)chroman-4-ones. Such photocatalytic, radical-initiated cascade cyclizations are considered elegant and green strategies for creating the chroman scaffold.

Researchers are also exploring one-pot multicomponent approaches and the use of Vilsmeier-Haack reaction conditions to produce complex derivatives with good yields. nih.gov These advanced synthetic methods will be crucial for creating libraries of this compound analogues for biological screening.

Exploration of Novel Biological Targets and Therapeutic Applications for this compound

The chroman and related chromone (B188151) scaffolds are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netmdpi.com For this compound, future research will aim to identify specific molecular targets to elucidate its mechanism of action and explore new therapeutic avenues.

Derivatives of the broader chroman family have shown potential in various therapeutic areas. For example, certain chromone derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B) and as ligands for the adenosine (B11128) A2A receptor, suggesting applications in neurodegenerative diseases like Parkinson's. core.ac.uk Other synthesized coumarin (B35378) and chroman derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, including human cervical (HeLa), lung (A549), and glioma cells. researchgate.netsioc-journal.cnnih.gov

The exploration of novel applications could involve screening this compound and its newly synthesized analogues against a wide range of biological targets. High-throughput screening campaigns, coupled with molecular docking studies, can accelerate the identification of promising lead compounds for conditions ranging from cancer to infectious diseases. For example, a study on novel pyrimidine (B1678525) derivatives used molecular docking to investigate interactions with the human microsomal cytochrome P450 2A6 protein. nih.govmdpi.com

A derivative, (2S,4S)-4-Methoxy-2-methylchroman-5-ol, has been isolated from a marine-associated fungus, Cladosporium sp., indicating that natural sources remain a valuable avenue for discovering novel chroman structures with unique bioactivities. nih.gov

Integration of Advanced Artificial Intelligence and Machine Learning in Chroman Research

Predict Biological Activity: ML models can be trained on existing data of chroman derivatives to predict the biological activity of novel, unsynthesized analogues. This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Optimize Drug Design: AI can assist in the rational design of this compound analogues with improved potency, selectivity, and pharmacokinetic properties.

Streamline Clinical Trials: If a chroman-based compound progresses to clinical trials, AI can help optimize trial design, enhance patient recruitment by identifying suitable candidates from electronic health records, and analyze complex clinical data with greater speed and precision. yprime.comtfscro.com

The integration of AI is becoming increasingly prevalent in various fields of clinical pharmacology, with methods like neural networks and random forests being frequently used. nih.gov

Potential for Scaffold Repurposing and Rational Analog Design

The chroman structure is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. researchgate.netacs.org This inherent versatility makes the this compound scaffold an excellent candidate for repurposing and rational analog design.

Drug repurposing, the process of finding new therapeutic uses for existing or failed drugs, is an attractive strategy that can save time and resources. acs.org The chromone scaffold has been the subject of such studies. acs.org Future research could involve systematically screening this compound and its known derivatives against a wide panel of biological targets to uncover unexpected activities.

Rational analog design involves modifying the core scaffold to enhance its interaction with a specific target. By understanding the structure-activity relationships (SAR) of chroman derivatives, chemists can make targeted modifications to the this compound structure to improve its therapeutic profile. For example, studies have shown that chroman-2,4-dione derivatives exhibit higher potency against certain cancer cell lines compared to their chromen-4-one counterparts. researchgate.net This kind of information is vital for guiding the design of new, more effective compounds.

| Scaffold Type | Observed Biological Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Chroman-4-one | Antitumor, Anti-inflammatory, Antiviral | Oncology, Inflammatory Diseases | researchgate.net |

| Chromone | MAO-B Inhibition, Adenosine A2A Receptor Ligand | Neurodegenerative Diseases | core.ac.uk |

| Chroman-2,4-dione | Cytotoxicity against cancer cells (HL-60, MOLT-4) | Oncology | researchgate.net |

| Coumarin-Thiazolyl-Pyrazole | Cytotoxicity against HeLa and DU-145 cell lines | Oncology | nih.gov |

Environmental and Sustainable Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce the use of hazardous substances and minimize environmental impact. researchgate.netnih.gov Future research on this compound will undoubtedly incorporate these sustainable practices.

Key green chemistry approaches applicable to chroman synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water is a primary goal. tandfonline.com Successful multi-component reactions for synthesizing 2-amino-4H-chromenes have been reported in water at ambient temperature, offering high yields and reducing environmental harm. tandfonline.com

Alternative Energy Sources: Innovative techniques such as microwave irradiation and ultrasound-assisted synthesis can lead to shorter reaction times, higher yields, and milder reaction conditions compared to traditional methods. researchgate.net

Catalyst-Free and Metal-Free Reactions: The development of synthetic protocols that eliminate the need for, often toxic and expensive, metal catalysts is a significant step forward. nih.gov Electrochemical synthesis and visible-light-driven reactions are prime examples of this trend. nih.govrsc.org

| Green Chemistry Approach | Description | Benefit | Reference |

|---|---|---|---|

| Microwave/Ultrasound Assistance | Using alternative energy sources to drive reactions. | Reduced reaction times, higher yields, milder conditions. | researchgate.net |

| Aqueous Synthesis | Utilizing water as the reaction solvent. | Environmentally benign, reduces use of harmful organic solvents. | tandfonline.com |

| Electrochemical Synthesis | Using electric current to induce chemical reactions. | Avoids the need for metal catalysts and harsh reagents. | nih.gov |

| Photocatalysis | Using visible light to drive reactions. | Mild, green, and powerful strategy for scaffold synthesis. |

Q & A

Basic: What synthetic routes are commonly used for 4-Methylchroman-5-ol, and how can their reproducibility be validated?

Answer:

Common routes include cyclization of substituted phenols with epoxides or acid-catalyzed condensation of resorcinol derivatives with ketones. To validate efficiency:

- Optimize reaction conditions : Vary catalysts (e.g., H₂SO₄ vs. Lewis acids) and temperatures .

- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and HPLC for purity (>95%) .

- Reproducibility : Document detailed protocols (solvent ratios, reaction times) and share raw spectral data via FAIR-compliant repositories like Chemotion .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Answer:

- Essential techniques : ¹H/¹³C NMR (assign hydroxyl and methyl protons), IR (confirm -OH stretch at ~3200 cm⁻¹), and mass spectrometry (molecular ion peak at m/z ~166) .

- Resolving conflicts : Cross-validate with 2D NMR (COSY, HSQC) and computational predictions (DFT for NMR shifts). Discrepancies in hydroxyl group signals may arise from tautomerism; use deuterated solvents to stabilize conformers .

Advanced: How can computational modeling predict the bioactivity of this compound, and what are key limitations?

Answer:

- Methods : Perform molecular docking (AutoDock Vina) to identify binding affinities with targets like cyclooxygenase. Validate with MD simulations (NAMD/GROMACS) to assess stability .

- Limitations : Overreliance on static protein structures and neglect of solvent effects. Complement with in vitro assays (e.g., COX inhibition) to verify predictions .

Advanced: How to resolve discrepancies between in vitro and in vivo bioactivity data for this compound?

Answer:

- Pharmacokinetic factors : Assess metabolic stability using liver microsomes and quantify bioavailability via LC-MS .

- Experimental design : Include positive controls (e.g., aspirin for anti-inflammatory studies) and adjust dosing regimens to reflect physiological conditions .

Basic: What best practices ensure reproducibility in synthesizing and testing this compound?

Answer:

- Protocol standardization : Use IUPAC guidelines for naming and report yields as molar percentages .

- Data transparency : Share synthetic procedures, characterization data, and statistical analyses (e.g., SD/RSD for triplicate runs) in supplementary materials .

Advanced: How can enantiomeric purity of this compound be optimized during synthesis?

Answer:

- Chiral catalysts : Use Sharpless epoxidation or Jacobsen’s Mn(III)-salen complexes for stereoselective cyclization .

- Analysis : Chiral HPLC (Chiralpak® columns) or polarimetry to quantify enantiomeric excess (>98% ee) .

Advanced: What methodologies identify metabolic pathways of this compound in biological systems?

Answer:

- In vitro assays : Incubate with CYP450 isoforms (e.g., CYP3A4) and analyze metabolites via UPLC-QTOF-MS .

- Isotopic labeling : Synthesize deuterated analogs to track metabolic transformations .

Basic: What are key considerations in designing dose-response experiments for this compound?

Answer:

- Dose range : Use logarithmic dilutions (0.1–100 µM) to determine IC50/EC50 .

- Controls : Include vehicle (DMSO) and reference compounds (e.g., quercetin for antioxidant studies) .

Advanced: How do structural modifications of this compound alter its pharmacological profile?

Answer:

- SAR studies : Replace the methyl group with halogens or methoxy to assess effects on solubility and target binding .

- In silico tools : Use QSAR models (MOE) to predict ADMET properties and prioritize derivatives for synthesis .

Advanced: What frameworks address contradictory findings in mechanistic studies of this compound?

Answer:

- Systematic reviews : Aggregate data from multiple studies to identify trends (e.g., anti-inflammatory vs. pro-oxidant effects) .

- Meta-analysis : Apply Fisher’s exact test to evaluate significance of contradictory results across datasets .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products